molecular formula C14H13NO B1363621 (4-(Aminomethyl)phenyl)(phenyl)methanone CAS No. 94341-55-6

(4-(Aminomethyl)phenyl)(phenyl)methanone

Cat. No.: B1363621
CAS No.: 94341-55-6
M. Wt: 211.26 g/mol
InChI Key: UFQYYMAIVVSKPU-UHFFFAOYSA-N
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Description

(4-(Aminomethyl)phenyl)(phenyl)methanone: is an organic compound with the molecular formula C14H13NO It is a derivative of benzophenone, where one of the phenyl groups is substituted with an aminomethyl group

Scientific Research Applications

Chemistry:

Biology:

Medicine:

    Drug Development:

Industry:

    Material Science: The compound can be used in the synthesis of materials with specific properties, such as polymers and coatings.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Products may include oxidized derivatives of the aminomethyl group.

    Reduction: Reduced forms of the compound, such as secondary amines.

    Substitution: Substituted derivatives with different functional groups replacing the aminomethyl group.

Mechanism of Action

Molecular Targets and Pathways: When appended to a ligand or pharmacophore through its amine linker, (4-(Aminomethyl)phenyl)(phenyl)methanone allows for UV light-induced covalent modification of a biological target. This mechanism involves the formation of a covalent bond between the compound and the target molecule, potentially altering the target’s function .

Comparison with Similar Compounds

Uniqueness: (4-(Aminomethyl)phenyl)(phenyl)methanone is unique due to its combination of an aminomethyl group and a phenyl group attached to a methanone core. This structure allows for versatile chemical modifications and applications in various fields.

Properties

IUPAC Name

[4-(aminomethyl)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-9H,10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQYYMAIVVSKPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375443
Record name [4-(Aminomethyl)phenyl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94341-55-6
Record name [4-(Aminomethyl)phenyl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

70 g of 4-(N-formylaminomethyl)benzophenone are stirred in a mixture of 40 g of concentrated hydrochloric acid and 100 g of ethanol for 5 hours at 50° C. The alcohol is then removed by distillation and the pH is adjusted to 10 with sodium hydroxide solution. 4-aminomethylbenzophenone precipitates as an oil.
Name
4-(N-formylaminomethyl)benzophenone
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
solvent
Reaction Step One
Quantity
100 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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